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molecular formula C14H22O B1615464 Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl- CAS No. 56107-04-1

Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-

Cat. No. B1615464
M. Wt: 206.32 g/mol
InChI Key: SJMDLCVBSNYMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224254

Procedure details

Using a similar method to Example 1, a mixture of 300 parts of 3-(p-tert.-butylphenyl)-2-methyl-1-propanol and 200 parts of water with 250 parts of air and 250 parts of nitrogen is passed per hour over the catalyst at 560° C. and 1.1 bar. The residence time is 0.025 second and the throughput is 0.42 tonne/m2.h. 211 parts of 3-(p-tert.-butylphenyl)-2-methylpropanal (in the form of a 77 percent strength by weight organic phase) are obtained per hour, corresponding to a yield of 71% of theory. The conversion is 95 percent and the space-time yield is 10 grams of 3-(p-tert.-butylphenyl)-2-methylpropanal per cm3 of catalyst volume per hour.
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:15])[CH2:13][OH:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH:12]([CH3:15])[CH:13]=[O:14])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
300
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is passed per hour over the catalyst at 560° C.

Outcomes

Product
Details
Reaction Time
0.025 s
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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